molecular formula C22H16N2O2 B14309069 4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile CAS No. 118499-73-3

4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile

Cat. No.: B14309069
CAS No.: 118499-73-3
M. Wt: 340.4 g/mol
InChI Key: ONLDGRYTAAXJGZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile typically involves a condensation reaction. One common method includes the use of p-toluenesulfonic acid as a catalyst . The reaction conditions and specific reagents used can vary, but the goal is to achieve the desired structural configuration with high purity and yield.

Mechanism of Action

The mechanism of action of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile involves its interaction with molecular targets and pathways. For example, its ability to form complexes with metals like TiO2 can influence its electronic properties and reactivity . The compound’s structure allows it to participate in various chemical reactions, which can be harnessed for specific applications.

Comparison with Similar Compounds

4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile can be compared with similar compounds such as:

The uniqueness of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile lies in its specific structural configuration and the presence of nitrile and ether groups, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

118499-73-3

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-[[2-[(4-cyanophenyl)methoxy]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C22H16N2O2/c23-13-17-5-9-19(10-6-17)15-25-21-3-1-2-4-22(21)26-16-20-11-7-18(14-24)8-12-20/h1-12H,15-16H2

InChI Key

ONLDGRYTAAXJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C#N)OCC3=CC=C(C=C3)C#N

Origin of Product

United States

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